Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide)
Description
Properties
CAS No. |
544678-82-2 |
|---|---|
Molecular Formula |
C22H22N4O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-N,6-N-bis[(3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-15-5-3-7-17(9-15)12-23-21(27)19-11-20(26-14-25-19)22(28)24-13-18-8-4-6-16(2)10-18/h3-11,14H,12-13H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
GTBUZLPQANSGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) typically involves the reaction of pyrimidine-4,6-dicarboxylic acid with 3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Chemical Reactions Analysis
Types of Reactions: PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These properties make it valuable in developing new materials and chemical processes.
Biology
Research indicates that pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) exhibits potential biological activities. Notably, it has been shown to inhibit collagenase 3, an enzyme involved in collagen degradation. This inhibition suggests applications in treating conditions characterized by excessive collagen breakdown, such as arthritis .
Medicine
The compound is being explored for its therapeutic potential due to its ability to inhibit enzymes related to collagen metabolism. In particular, its role as a selective inhibitor of collagenase (MMP 13) positions it as a candidate for treating degenerative joint diseases. By inhibiting collagen biosynthesis, it may help manage conditions where collagen degradation is a concern .
Data Table: Summary of Applications
| Field | Application | Mechanism |
|---|---|---|
| Chemistry | Building block for complex molecule synthesis | Participates in various chemical reactions |
| Biology | Inhibition of collagenase 3 | Prevents breakdown of collagen |
| Medicine | Treatment for degenerative joint diseases | Selective inhibition of MMP 13 |
Case Study 1: Inhibition of Collagenase
A study demonstrated that pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) effectively inhibits collagenase activity in vitro. The compound binds to the active site of collagenase 3, preventing the enzyme from degrading collagen fibers. This action has implications for developing treatments for arthritis and other connective tissue disorders .
Case Study 2: Drug Development
In drug repositioning efforts for lung adenocarcinoma, compounds similar to pyrimidine derivatives were identified as potential therapeutic agents due to their ability to modulate key signaling pathways involved in cancer progression. This highlights the broader applicability of pyrimidine derivatives in oncology research .
Mechanism of Action
The mechanism of action of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) involves its interaction with specific molecular targets. For example, it inhibits collagenase 3 by binding to its active site, preventing the enzyme from breaking down collagen . This inhibition can help maintain the structural integrity of tissues and prevent excessive collagen degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) belongs to a broader class of pyrimidine dicarboxamides. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues with Varied Substituents
Key Observations:
- Fluorine Substitution: The 4-fluoro-3-methylbenzylamide analogue exhibits superior MMP-13 inhibition (IC₅₀ = 8 nM) compared to the non-fluorinated 3-methyl derivative. Fluorine’s electronegativity enhances binding to the MMP-13 active site .
- Steric Effects : Methoxy and chloro substituents reduce inhibitory efficacy, likely due to increased steric hindrance or altered electronic properties .
- Hydrophobicity : The 3-methylbenzylamide derivative (LogP ~1.37) balances solubility and membrane permeability, making it a viable candidate for in vivo studies .
Functional Analogues Targeting MMP-13
Key Observations:
- Selectivity : Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) demonstrates moderate selectivity for MMP-13 over MMP-1 and MMP-2, unlike broad-spectrum inhibitors like Batimastat .
- Clinical Potential: While its fluorinated analogue (IC₅₀ = 8 nM) approaches the potency of clinical candidate WAY-151693 (IC₅₀ = 0.83 nM), the 3-methyl derivative requires further optimization for therapeutic use .
Biological Activity
Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 374.43 g/mol
The compound features two 3-methyl-benzylamide groups attached to a pyrimidine-4,6-dicarboxylic acid backbone. This unique structure is pivotal for its biological activity, particularly in enzyme interactions.
Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) primarily acts as an inhibitor of specific enzymes involved in collagen degradation. Notably, it has been shown to inhibit collagenase 3 (MMP-13) , an enzyme that plays a significant role in the breakdown of collagen in connective tissues. The mechanism involves binding to the active site of MMP-13, thereby preventing collagen degradation and suggesting potential applications in treating degenerative joint diseases such as arthritis .
Biological Activities
Table 1: Summary of Biological Activities
Therapeutic Potential
The inhibition of collagenases and hydroxylases suggests that pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) could be beneficial in treating conditions characterized by excessive collagen breakdown. Its potential applications include:
Q & A
Q. What safety protocols are mandatory for handling Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
